Thieno[2,3-d]pyrimidine-4-thiol
Overview
Description
Thieno[2,3-d]pyrimidine-4-thiol is a heterocyclic compound that features a fused ring system combining thiophene and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its structural similarity to purines, which are essential components of DNA and RNA. This compound exhibits a range of biological activities, making it a valuable scaffold for drug development.
Mechanism of Action
Target of Action
Thieno[2,3-d]pyrimidine-4-thiol derivatives have been found to target various enzymes, including protein kinases (PKs) . PKs play a crucial role in cell proliferation and differentiation, and mutations in PKs can lead to oncogenesis . This compound derivatives have also been found to inhibit PI3K isomers PI3Kα, β, and γ .
Mode of Action
This compound interacts with its targets, primarily through the inhibition of the enzymes. This inhibition disrupts the normal functioning of these enzymes, leading to changes in cellular processes . For instance, the inhibition of PKs can disrupt cellular communication, which is critical for cancer progression .
Biochemical Pathways
This compound affects several biochemical pathways. The inhibition of PKs disrupts several signal transduction pathways, which can lead to metastasis and drug resistance . Additionally, the compound has been found to inhibit de novo purine biosynthesis at 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) and glycinamide ribonucleotide formyltransferase (GARFTase) .
Pharmacokinetics
The compound’s structural and isoelectronic characteristics are similar to those of purine, which suggests it may have similar adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
This compound has been found to exhibit significant anticancer activity. It efficiently populates the long-lived and reactive triplet state, generating singlet oxygen with a quantum yield of about 80% . This leads to high photodynamic efficacy against monolayer melanoma cells and cervical cancer cells .
Action Environment
The action of this compound is influenced by environmental factors. For instance, it exhibits high photodynamic efficacy against cancer cells both under normoxic and hypoxic conditions . This suggests that the compound’s action, efficacy, and stability can be influenced by the oxygen levels in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-d]pyrimidine-4-thiol typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in this process include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA). The reaction conditions often involve heating the reactants to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound may involve the use of high-throughput synthesis techniques and optimization of reaction conditions to maximize yield and purity. Catalysts such as palladium complexes can be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Thieno[2,3-d]pyrimidine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the pyrimidine ring or the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under various conditions.
Major Products: The major products formed from these reactions include various substituted thieno[2,3-d]pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Thieno[2,3-d]pyrimidine-4-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Explored for its anticancer, antibacterial, antiviral, and anti-inflammatory properties
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidine: Another thienopyrimidine derivative with similar biological activities.
Thieno[3,4-b]pyridine: A related compound with a different ring fusion pattern but comparable pharmacological properties.
Uniqueness: Thieno[2,3-d]pyrimidine-4-thiol is unique due to its specific ring fusion and the presence of the thiol group, which can be further functionalized to enhance its biological activity. Its structural similarity to purines also makes it a valuable scaffold for drug development, particularly in targeting enzymes involved in DNA and RNA synthesis .
Properties
IUPAC Name |
3H-thieno[2,3-d]pyrimidine-4-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S2/c9-5-4-1-2-10-6(4)8-3-7-5/h1-3H,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRCQIKVDNTHCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=S)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50367150 | |
Record name | Thieno[2,3-d]pyrimidine-4-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50367150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14080-55-8 | |
Record name | Thieno[2,3-d]pyrimidine-4-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50367150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | thieno[2,3-d]pyrimidine-4-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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